molecular formula C28H32N2O5 B15294026 6S-Nalfurafine

6S-Nalfurafine

货号: B15294026
分子量: 476.6 g/mol
InChI 键: XGZZHZMWIXFATA-QHDQMWQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6S-Nalfurafine involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.

化学反应分析

Step 1: Formation of 3-Dehydroxynaltrexone

Naltrexone undergoes dehydroxylation to yield 3-dehydroxynaltrexone, a precursor for subsequent steps.

Step 2: Reductive Amination and Hydrogenation

  • Reductive amination of 3-dehydroxynaltrexone produces naltrexamines, including 6α-naltrexamine and 6β-naltrexamine.

  • Catalytic hydrogenation under acidic conditions introduces stereochemical variations (α/β configurations) .

Step 3: Amide Coupling

  • Primary amines are coupled to carboxylic acids using EDCI/HOBt.

  • Secondary amines (e.g., N-methyl-naltrexamine) react with acyl chlorides under basic conditions. Acyl chlorides are prepared in situ using oxalyl chloride and catalytic DMF .

Step 4: Deprotection of 3-OH Group

For derivatives with a 3-hydroxy group, potassium carbonate is used to hydrolyze esters formed during synthesis .

Step 5: Hydrochloride Salt Formation

Final compounds are converted to hydrochloride salts and purified via HPLC .

Reaction Conditions and Characterization

Key Reaction Reagents/Conditions Purification Characterization
Acyl chloride formationOxalyl chloride, catalytic DMF, 4 Å molecular sieves, dichloromethane (DCM)In vacuo drying¹H NMR, TLC
Amidation (secondary amines)Acyl chloride, triethylamine, 4 Å molecular sieves, DCMFlash column chromatography¹H NMR, HRMS, HPLC (≥95% purity)
Amidation (primary amines)EDCI, HOBt, DCMFlash column chromatography¹H NMR, HRMS, HPLC (≥95% purity)
Deprotection of 3-OHPotassium carbonate, DCM, NH₃·H₂OFlash column chromatography¹H NMR, HPLC

Receptor Binding Affinity

Compound KOR EC₅₀ (nM) MOR EC₅₀ (nM) DOR EC₅₀ (nM) Selectivity
NLF0.025 ± 0.0033.2 ± 1.3289 ± 60KOR-selective
NMF0.08 ± 0.000.60 ± 0.032.68 ± 0.74KOR-potent, DOR partial agonist
WMS-X600Arrestin-biased KOR agonist

Signaling Bias

Nalfurafine exhibits G protein bias (bias factor = 6) compared to U50,488 (reference), while WMS-X600 shows arrestin bias (bias factor = 10) .

Structural Insights from Molecular Dynamics

Nalfurafine’s E-stereochemistry in the α,β-unsaturated side chain facilitates interactions with KOR’s extracellular loop (ECL2) and stabilizes the receptor in an active-like state. Mutagenesis studies reveal that residues S211 (ECL2) and Q115 (2.60) are critical for ligand residence time and signaling bias .

Key SAR Trends

  • 3-Hydroxy group : Enhances KOR binding affinity .

  • C6 configuration : β-isomers show higher KOR activity compared to α-isomers .

  • Amide nitrogen : N-methyl substitution reduces hydrophilicity but retains partial agonist activity at MOR/DOR .

This synthesis pathway underscores the importance of stereochemical control and functional group optimization in generating KOR-selective ligands like 6S-Nalfurafine.

科学研究应用

Nalfurafine, also known as TRK-820, is a clinically used kappa opioid receptor (KOR) agonist primarily used for treating uremic pruritus, a severe itching condition, in hemodialysis patients . It was first synthesized in 1998 and is distinguished by its 4,5-epoxymorphinan structure, setting it apart from other nonpeptide KOR agonists . Preclinical studies and clinical trials have explored nalfurafine's potential beyond antipruritic applications, including pain management, aversion therapy, and treatment for substance use disorders .

Scientific Research Applications

Pruritus Treatment: Nalfurafine has demonstrated efficacy in reducing itching, especially in patients undergoing hemodialysis or with chronic liver diseases . Clinical trials have shown that nalfurafine hydrochloride significantly decreases the visual analogue scale (VAS) scores for itching compared to placebo .

  • A study involving Chinese hemodialysis patients with refractory pruritus found that oral nalfurafine effectively reduced itching with few adverse drug reactions (ADRs). The difference in mean VAS decrease between the 5 μg nalfurafine group and the placebo group was 11.37 mm (p = 0.041) .
  • Another study indicated that nalfurafine hydrochloride treatment markedly improves pruritus in patients with chronic liver disease .

Mechanism of Action: Nalfurafine's antipruritic action is believed to involve targeting GRP+ KOR+ and GRPR+ KOR+ cells in the spinal dorsal horn .

  • In vivo electrophysiological recordings have shown that nalfurafine administration suppresses chloroquine (CQ)-responsive dorsal horn neurons .
  • Behavioral analyses indicated that intrathecal injection of nalfurafine reduced gastrin-releasing peptide (GRP)-evoked scratching bouts .

Potential in Substance Use Disorder Treatment: Nalfurafine has been investigated for its potential in treating opioid use disorder and alcohol use disorder .

  • Preclinical studies suggest that nalfurafine, when combined with naltrexone, can prevent excessive alcohol drinking and relapse .
  • Nalfurafine alone prevented alcohol "relapse" in a dose-dependent manner in a mouse model, and its combination with naltrexone at low doses was more effective .

Pain Management: Nalfurafine is also being explored as an adjunct for pain treatment . Its unique signaling at the KOR suggests a potentially improved side-effect profile compared to prototypical KOR agonists .

Data Table

IndicationDosageResultsAdverse Effects
Uremic Pruritus2.5 μg or 5 μg dailySignificant reduction in VAS scores for itching compared to placebo Insomnia was the most common ADR
Chronic Liver Disease Pruritus2.5 μg or 5 μg daily for 12 weeksMarked improvement in pruritus Not specified in the provided context.
Alcohol Use DisorderNalfurafine combined with naltrexone (low doses)Prevention of excessive alcohol drinking and relapse in mouse models Both molecules have been used in the clinic with documented safety

Case Studies

While specific detailed case studies were not available in the search results, the following points highlight the clinical use and observations of nalfurafine:

  • Pruritus in Hemodialysis Patients: Nalfurafine hydrochloride has been shown to effectively reduce itching in maintenance hemodialysis patients who do not respond to other treatments .
  • Pruritus in Chronic Liver Failure: Nalfurafine has demonstrated efficacy for intractable pruritus in chronic liver failure .
  • Factors Affecting Treatment Response: A study aimed to determine factors associated with the response to nalfurafine hydrochloride in a real-world cohort, including patients with severe liver cirrhosis . Shorter itching duration before administration was associated with a remarkable response to the treatment .

Safety and Adverse Effects

Nalfurafine is generally well-tolerated, but some adverse drug reactions (ADRs) have been reported .

  • The most common ADR reported in clinical trials was insomnia .
  • In the study of Chinese hemodialysis patients, the incidence of ADRs was 49.1% in the 5μg group, 38.6% in the 2.5 μg group, and 33.3% in the placebo group .

Further Research Directions

Additional investigations are being done to determine the detailed mechanisms and targets of nalfurafine . Studies include:

  • Identifying neuronal targets in the spinal dorsal horn responsible for the antipruritic action .
  • Exploring the potential of nalfurafine in combination with other medications for treating substance use disorders .
  • Further research into the long-term efficacy and safety of nalfurafine hydrochloride .

作用机制

The mechanism of action of 6S-Nalfurafine involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

6S-Nalfurafine is unique in its chemical structure and pharmacological properties. Similar compounds include:

In comparison to these similar compounds, this compound offers unique advantages in terms of purity, stability, and research applications.

属性

分子式

C28H32N2O5

分子量

476.6 g/mol

IUPAC 名称

(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+/m0/s1

InChI 键

XGZZHZMWIXFATA-QHDQMWQDSA-N

手性 SMILES

CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7

规范 SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。